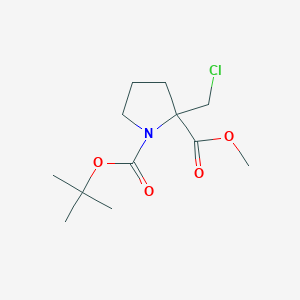1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate
CAS No.: 1415562-66-1
Cat. No.: VC5960961
Molecular Formula: C12H20ClNO4
Molecular Weight: 277.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1415562-66-1 |
|---|---|
| Molecular Formula | C12H20ClNO4 |
| Molecular Weight | 277.75 |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H20ClNO4/c1-11(2,3)18-10(16)14-7-5-6-12(14,8-13)9(15)17-4/h5-8H2,1-4H3 |
| Standard InChI Key | WIMCDPQKIZDLLF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1(CCl)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₂₀ClNO₄, with a molecular weight of 277.75 g/mol. Its IUPAC name, 1-O-tert-butyl 2-O-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate, reflects the spatial arrangement of its functional groups. The tert-butyl ester at position 1 and the methyl ester at position 2 create steric and electronic effects that influence reactivity, while the chloromethyl group at position 2 provides a handle for further functionalization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1415562-66-1 |
| Molecular Formula | C₁₂H₂₀ClNO₄ |
| Molecular Weight | 277.75 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCCC1(CCl)C(=O)OC |
| InChIKey | WIMCDPQKIZDLLF-UHFFFAOYSA-N |
| PubChem CID | 78357945 |
The chloromethyl group’s electrophilic nature enables nucleophilic substitution reactions, while the ester groups can participate in hydrolysis or transesterification.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate involves a multi-step sequence:
-
Pyrrolidine Ring Formation: Starting from proline or its derivatives, the pyrrolidine core is functionalized via esterification.
-
Chloromethyl Introduction: Chloroacetaldehyde or chlorine-containing reagents are employed to install the chloromethyl group.
-
Esterification: Sequential protection with tert-butyl and methyl esters ensures regioselectivity.
A representative procedure involves reacting 2-pyrrolidinemethanol with di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions, followed by chlorination . Yields exceeding 90% have been reported for analogous intermediates .
Table 2: Comparative Synthesis Conditions
Purification and Scalability
Chromatographic purification (e.g., silica gel with methanol/DCM gradients) is standard. Industrial-scale production would require optimizing solvent recovery and minimizing chlorine waste streams.
Reactivity and Applications
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles like amines, thiols, and alkoxides. For example, reaction with sodium azide yields an azidomethyl derivative, a precursor for click chemistry:
Ester Transformations
Hydrolysis of the methyl ester under acidic or basic conditions produces carboxylic acids, enabling peptide coupling. Transesterification with alcohols can modify solubility profiles.
Pharmaceutical Intermediates
This compound serves as a precursor to protease inhibitors and kinase modulators. Its pyrrolidine scaffold is prevalent in drugs like clopidogrel (antiplatelet) and vigabatrin (antiepileptic).
Future Research Directions
Process Optimization
-
Catalytic Chlorination: Replace stoichiometric chlorine reagents with catalytic systems (e.g., NCS/light).
-
Continuous Flow Synthesis: Enhance yield and safety via microreactor technology.
Novel Applications
-
Metal-Organic Frameworks (MOFs): Utilize the chloromethyl group for post-synthetic modification.
-
Prodrug Development: Engineer esterase-sensitive prodrugs for targeted delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume